molecular formula C6H9BrN2O B1440240 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole CAS No. 1287752-78-6

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

Cat. No.: B1440240
CAS No.: 1287752-78-6
M. Wt: 205.05 g/mol
InChI Key: UXQSDVYMXCEJHH-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 3-(methoxymethyl)-5-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.

    Reduction Reactions: Products include hydrogenated pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxymethyl-5-methylisoxazole
  • Methyl 4-(bromomethyl)-3-methoxybenzoate

Uniqueness

4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10-2)9-8-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSDVYMXCEJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246291
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-78-6
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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